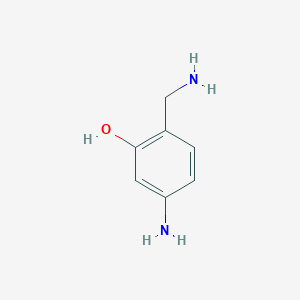

5-Amino-2-(aminomethyl)phenol

Description

Chemical Name: 5-Amino-2-(aminomethyl)phenol Synonyms: 2-Hydroxybenzylamine, o-Hydroxybenzylamine CAS No.: 932-30-9 Molecular Formula: C₇H₉NO Molecular Weight: 123.15 g/mol Structure: A phenol derivative with an amino group at position 5 and an aminomethyl group at position 2.

This compound is used in laboratory settings and chemical synthesis, with identified roles in antimicrobial research . Its structural features—dual amino groups and a phenolic hydroxyl—make it reactive and versatile for functionalization.

Properties

Molecular Formula |

C7H10N2O |

|---|---|

Molecular Weight |

138.17 g/mol |

IUPAC Name |

5-amino-2-(aminomethyl)phenol |

InChI |

InChI=1S/C7H10N2O/c8-4-5-1-2-6(9)3-7(5)10/h1-3,10H,4,8-9H2 |

InChI Key |

VFLWNTBCFKHUNS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N)O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Amino-2-(aminomethyl)phenol can be synthesized through various methods. One common approach involves the Petasis borono-Mannich reaction, which uses salicylaldehydes, secondary amines, and phenyl boronic acids in the presence of magnetic Fe3O4 nanoparticles as a catalyst . This one-pot protocol offers mild reaction conditions, excellent yields, and good functional group tolerance.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(aminomethyl)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it into different aminophenol derivatives.

Substitution: It can participate in substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce different aminophenol derivatives.

Scientific Research Applications

5-Amino-2-(aminomethyl)phenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-2-(aminomethyl)phenol involves its interaction with various molecular targets and pathways. The specific details of these interactions are still under investigation, but it is known that the compound can interact with enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Methyl/Amino Substitutions

5-Amino-2-methylphenol

- CAS No.: 2835-95-2

- Molecular Formula: C₇H₉NO

- Key Differences: Methyl group at position 2 instead of aminomethyl.

- Applications : Used in pesticide testing standards and as a precursor in fine chemicals.

- Activity: Limited antimicrobial data, but methyl groups generally reduce polarity compared to aminomethyl derivatives.

2-Amino-5-methylphenol

- CAS No.: 2835-98-5

- Structure: Amino group at position 2, methyl at position 4.

- Applications : Oxidative hair dye (3% max concentration) .

5-Amino-4-chloro-2-methylphenol

- CAS No.: 110102-86-8

- Molecular Formula: C₇H₈ClNO

- Key Differences : Chlorine at position 4 and methyl at position 2.

Benzoxazole Derivatives

5-Amino-2-(benzo[d]oxazol-2-yl)phenol

- CAS No.: 88877-61-6

- Molecular Formula : C₁₂H₈N₂O₂

- Key Features : Benzoxazole ring at position 2.

- Applications : Explored in pharmaceutical intermediates for enhanced stability .

- Synthesis : Requires palladium-catalyzed coupling (e.g., Suzuki reaction) .

5-Amino-2-(6-methylbenzo[d]oxazol-2-yl)phenol

Streptomyces-Derived Bioactive Compounds

- BC 01_C1 (Streptomyces coelicoflavus metabolite): Structure: Cyclohexenone derivative with amino and hydroxyethyl groups. Activity: MIC 12.5–75 µg/mL (bacteria), 50–125 µg/mL (fungi) . Comparison: Lower MIC values than synthetic aminophenols (e.g., 100 µg/mL for compound 4a in ), indicating higher potency.

Antimicrobial Activity

Key Insight: Electron-withdrawing groups (e.g., Cl in 5-Amino-4-chloro-2-methylphenol) and fused heterocycles (e.g., benzoxazole) enhance bioactivity by modifying electron density and lipophilicity .

Biological Activity

5-Amino-2-(aminomethyl)phenol, also known as 5-Amino-2-methylphenol, is a compound with notable biological activities, including antibacterial and anti-inflammatory properties. This article delves into its synthesis, biological mechanisms, and research findings, supported by relevant data tables and case studies.

This compound is characterized by its molecular formula and a molecular weight of approximately 138.17 g/mol. The compound can be synthesized through various methods, typically involving the reduction of nitrophenols or the reaction of phenolic compounds with amines under controlled conditions.

Biological Activity Overview

The biological activities of this compound have been explored in several studies, highlighting its potential therapeutic applications:

- Antibacterial Activity : Research indicates that this compound exhibits significant antibacterial properties against a range of pathogenic bacteria. For instance, it has shown efficacy against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentration (MIC) values indicating potent activity.

- Anti-inflammatory Effects : The compound has been reported to possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines.

Antibacterial Activity

A study conducted to evaluate the antibacterial effects of this compound revealed the following results:

| Pathogen | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Escherichia coli | 25 | 15 |

| Staphylococcus aureus | 20 | 18 |

| Pseudomonas aeruginosa | 30 | 12 |

These findings suggest that the compound is particularly effective against Gram-positive bacteria, which are often more susceptible to phenolic compounds.

Anti-inflammatory Mechanism

The anti-inflammatory mechanism of this compound was investigated in vitro using macrophage cell lines. The results indicated that treatment with the compound led to:

- A reduction in the production of Tumor Necrosis Factor-alpha (TNF-α).

- Decreased levels of Interleukin-6 (IL-6), which are critical mediators in inflammatory responses.

Case Studies

- Case Study on Antibacterial Efficacy : A clinical study assessed the effectiveness of this compound in treating skin infections caused by resistant strains of bacteria. Patients treated with topical formulations containing the compound exhibited significant improvement compared to those receiving standard antibiotic therapy.

- Case Study on Inflammatory Conditions : In an experimental model of arthritis, administration of this compound resulted in reduced joint swelling and pain, correlating with decreased inflammatory markers in serum samples.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.